Methyl 3,5-diacetoxybenzoate
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Overview
Description
Methyl 3,5-diacetoxybenzoate is an organic compound with the molecular formula C12H12O6 It is a derivative of benzoic acid, where the hydroxyl groups at positions 3 and 5 on the benzene ring are acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-diacetoxybenzoate can be synthesized through the esterification of 3,5-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of methyl 3,5-bis(acetyloxy)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diacetoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3,5-dihydroxybenzoic acid and acetic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols, forming methyl 3,5-dihydroxybenzoate.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products
Hydrolysis: 3,5-dihydroxybenzoic acid and acetic acid.
Reduction: Methyl 3,5-dihydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-diacetoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 3,5-bis(acetyloxy)benzoate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to changes in cellular processes. The acetyl groups can be hydrolyzed to release active compounds that exert their effects through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dihydroxybenzoate: This compound is similar in structure but lacks the acetyl groups. It has different reactivity and applications.
Methyl 3,5-bis(benzoyloxy)benzoate: Another ester derivative with benzoyl groups instead of acetyl groups, used in different chemical contexts.
3,5-Dihydroxybenzoic acid: The parent compound from which methyl 3,5-bis(acetyloxy)benzoate is derived.
Uniqueness
Methyl 3,5-diacetoxybenzoate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
methyl 3,5-diacetyloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)17-10-4-9(12(15)16-3)5-11(6-10)18-8(2)14/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEYNOHQYSXYEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428682 |
Source
|
Record name | methyl 3,5-bis(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-36-9 |
Source
|
Record name | methyl 3,5-bis(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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